![molecular formula C22H23ClN2O2 B2744234 4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one CAS No. 782464-93-1](/img/structure/B2744234.png)
4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one
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Overview
Description
The compound “4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The newly synthesized compounds were purified and their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectroscopy .Chemical Reactions Analysis
The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .Scientific Research Applications
Catalysis in Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) has been utilized as an efficient solid base catalyst for synthesizing a range of 4H-benzo[b]pyran derivatives. This includes the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes, demonstrating its versatility in facilitating various chemical reactions (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Antimicrobial Activity
Compounds synthesized using 4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one have shown significant antimicrobial activity. A study highlights the synthesis of novel derivatives and their effectiveness against bacterial and fungal strains, underscoring their potential in antimicrobial applications (Mandala et al., 2013).
Anticholinesterase Activity
The compound has been used in the synthesis of derivatives with inhibitory activity against butyrylcholinesterase. This indicates its potential utility in the development of treatments for conditions where cholinesterase inhibition is beneficial (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Electrochemical and Magnetic Properties
Research into the electrochemical and magnetic properties of complexes derived from similar compounds indicates potential applications in the fields of material science and electronics. These studies provide insights into the behavior of these compounds under various conditions, opening avenues for their use in advanced technological applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Synthetic Intermediates
This compound has also been used as a key synthetic intermediate, for example in the synthesis of imatinib, a pharmaceutical drug. This demonstrates its importance in the synthesis of complex molecules for medical applications (Koroleva et al., 2012).
Biological Activity Studies
Studies involving Pd(II) complexes of 3-formyl chromone Schiff bases, including derivatives of this compound, have shown significant biological activity. These findings are crucial for the development of new medicinal compounds (Kavitha & Reddy, 2016).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant antibacterial and antifungal activity , suggesting that the targets could be key proteins or enzymes in these organisms.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes in the target organisms . This interaction often results in the death of the target organisms, thereby exhibiting its antimicrobial activity .
Result of Action
The compound exhibits significant antibacterial and antifungal activity . This suggests that the molecular and cellular effects of the compound’s action result in the inhibition of growth or death of the target organisms.
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-11-21-19(13-20(16)23)18(12-22(26)27-21)15-25-9-7-24(8-10-25)14-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJAZPQVOZEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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